6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate
Overview
Description
“tert-Butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with the CAS Number: 165947-52-4 . It has a molecular weight of 239.34 .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO2S .Physical And Chemical Properties Analysis
This compound has a density of 1.173g/cm3 and a boiling point of 339.1ºC at 760 mmHg . The exact mass is 239.09800 .Scientific Research Applications
Environmental Occurrence and Fate
Research highlights the environmental presence and fate of synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound . These SPAs, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in humans has been observed in tissues, serum, urine, breast milk, and fingernails, pointing to widespread environmental distribution and potential human exposure. The studies call for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Impact
Another significant application area is the biodegradation and environmental impact of fuel oxygenates such as ethyl tert-butyl ether (ETBE), which are structurally related to the compound of interest. Microorganisms capable of degrading ETBE in soil and groundwater highlight the biodegradability and environmental fate of such compounds. This knowledge is crucial for understanding the environmental behaviors of similar compounds and for developing strategies to mitigate their impacts (Thornton et al., 2020).
Synthetic Applications in Chemistry
The compound and its derivatives have applications in synthetic chemistry, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, like tert-butanesulfinamide, are instrumental in the stereoselective synthesis of amines and N-heterocyclic compounds, showcasing the synthetic utility of this class of compounds in creating structurally diverse molecules with potential therapeutic applications (Philip et al., 2020).
Optoelectronic Materials
The review on the synthesis and application of quinazoline and pyrimidine derivatives, which are structurally related to the compound in discussion, for electronic devices and luminescent elements underlines the importance of such chemicals in the development of novel optoelectronic materials. These compounds are valuable for creating materials for organic light-emitting diodes (OLEDs), highlighting their significance in advancing optoelectronic technology (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-O-tert-butyl 2-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-19-13(17)11-8-10-6-7-16(9-12(10)21-11)14(18)20-15(2,3)4/h8H,5-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUYKASEVLSPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728877 | |
Record name | 6-tert-Butyl 2-ethyl 4,7-dihydrothieno[2,3-c]pyridine-2,6(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1135124-02-5 | |
Record name | 6-tert-Butyl 2-ethyl 4,7-dihydrothieno[2,3-c]pyridine-2,6(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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